3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one
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Overview
Description
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one typically involves the following steps:
α-Keto Bromination: The starting material, 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-one, undergoes α-keto bromination to introduce a bromine atom at the α-position.
Condensation with Thiourea: The brominated intermediate is then condensed with thiourea in acetonitrile to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . By inhibiting HSP90, the compound can disrupt the function of these client proteins, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring structure with similar chemical properties.
Oxazolone: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both amino and isoxazole functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications in medicinal chemistry.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-amino-5,6-dihydro-4H-2,1-benzoxazol-7-one |
InChI |
InChI=1S/C7H8N2O2/c8-7-4-2-1-3-5(10)6(4)9-11-7/h1-3,8H2 |
InChI Key |
ZDCTVHHZICKAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(ON=C2C(=O)C1)N |
Origin of Product |
United States |
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